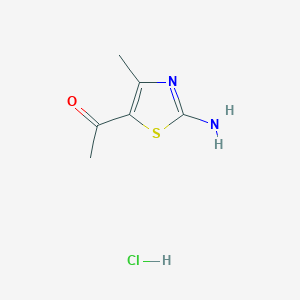
1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. Thiazole derivatives are known for their wide application in the pharmaceutical industry, particularly in medicinal and drug research due to their biological activities .
Synthesis Analysis
The synthesis of thiazole derivatives can involve starting materials such as 4-chlorophenol, which is recognized as an active pharmaceutical ingredient. The process can be carried out through various reactions, including multicomponent synthesis, which is a method that can be performed without a catalyst and in an environmentally friendly aqueous ethanol medium . Additionally, the Claisen–Schmidt condensation reaction has been used to synthesize 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones from 1-[2-amino-4-methylthiazol-5-yl]ethanones and various aromatic aldehydes .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized using various spectroscopic methods such as FT-IR, 1H/13C NMR, COSY, HSQC, and HMBC experiments. These techniques help in elucidating the structures unambiguously and confirming the successful synthesis of the desired compounds .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including cyclization under both conventional heating and microwave irradiation conditions. Microwave-assisted synthesis has been noted for providing better yields and shorter reaction times . The Claisen–Schmidt condensation is another reaction that thiazole derivatives can participate in, leading to the formation of propenone structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are often determined in the context of their biological activity. For instance, the antimicrobial activity of these compounds is tested against gram-positive and gram-negative bacteria, and their anticancer activity is evaluated using in vitro methods against various cancer cell lines . The antioxidant activity is also assessed using assays such as ABTS and DPPH radical scavenging assays . The in silico drug-likeness of these compounds can be screened using online servers like SwissADME to predict their pharmacokinetic properties .
科学的研究の応用
Antimicrobial and Antimalarial Activities
1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride has been utilized in the synthesis of imidazo[2,1-b]thiazole derivatives, demonstrating significant antimicrobial and antimalarial activities. These compounds have been synthesized using green chemistry methods and show potential in the treatment of infectious diseases (Vekariya et al., 2017).
Biological Activity Evaluation
The compound has also been used in synthesizing 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which have been evaluated for their anticancer and antimicrobial activities. These studies provide a platform for further optimization of thiazole-based compounds in drug design (Lozynskyi et al., 2021).
Antituberculosis Activities
Research has also focused on derivatives of 1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride for their antituberculosis activities. These studies have led to the development of compounds with potent immunosuppressing properties, suggesting potential in the treatment of tuberculosis and other immune-related conditions (Abdel‐Aziz et al., 2011).
Corrosion Inhibition
In another application, derivatives of this compound have been investigated as corrosion inhibitors for mild steel in corrosive environments. This research highlights the potential industrial applications of these compounds in protecting materials from corrosion (Jawad et al., 2020).
Antiviral Activity
The compound's derivatives have also been evaluated for their antiviral activities, including against COVID-19. These studies are critical in the ongoing search for effective treatments against viral infections (Rashdan et al., 2021).
Cytotoxicity Studies
Additionally, research on cytotoxicity and molecular docking studies of derivatives of this compound has been conducted. These studies are essential in understanding the interaction of new molecules with biological systems and their potential toxicity (Govindhan et al., 2017).
特性
IUPAC Name |
1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS.ClH/c1-3-5(4(2)9)10-6(7)8-3;/h1-2H3,(H2,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVFFZTUHMGPJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

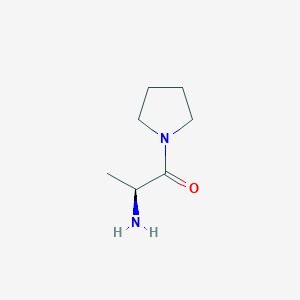
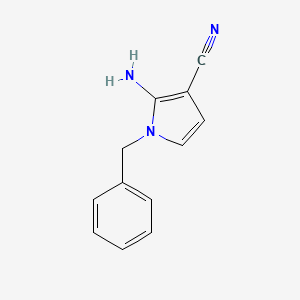
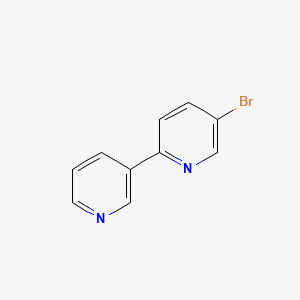

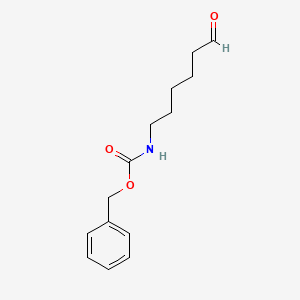
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)
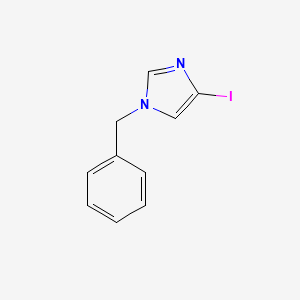
![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)

![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)


